

Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution

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Compound of Interest

Compound Name: Ibrexafungerp

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Application Notes and Protocols for Ibrexafungerp In Vitro Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Topic: **Ibrexafungerp** in vitro susceptibility testing using Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods.

Introduction

Ibrexafungerp is a first-in-class, orally available triterpenoid antifungal agent that inhibits the (1,3)- β -D-glucan synthase enzyme, a critical component of the fungal cell wall.^{[1][2][3]} This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of yeasts, particularly *Candida* species, to **ibrexafungerp** using the broth microdilution methods established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development.

Data Presentation

Table 1: Comparative Summary of CLSI and EUCAST Broth Microdilution Protocols for Ibrexafungerp Susceptibility Testing

Parameter	CLSI Method (M27-A4)	EUCAST Method (E.Def 7.3.2)	Key Differences
Medium	RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0. [4][5]	RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose. [1][5]	EUCAST medium has a higher glucose concentration (2% vs. 0.2%). [5]
Inoculum Preparation	Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5×10^3 to 2.5×10^3 CFU/mL. [6][7]	Spectrophotometrically standardized to 0.5 McFarland, then diluted to a final concentration of 0.5×10^5 to 2.5×10^5 CFU/mL. [1]	EUCAST uses a 100-fold higher final inoculum concentration. [8]
Microdilution Plates	96-well U-bottom microtiter plates. [5]	96-well flat-bottom microtiter plates. [8]	Plate well geometry differs.
Incubation	35°C for 24 hours (for <i>Candida</i> spp.). [4][6][7]	35-37°C for 24 hours. [1][9]	Similar incubation conditions.
Endpoint Reading	Visual reading of the minimum inhibitory concentration (MIC) as the lowest concentration with a significant ($\geq 50\%$) reduction in growth compared to the growth control. [10]	Spectrophotometric reading at 530 nm is the recommended method. The MIC is the lowest concentration showing a $\geq 50\%$ reduction in turbidity compared to the growth control. Visual reading is an alternative. [8]	EUCAST recommends spectrophotometric reading for objectivity. [8]
Ibrexafungerp Concentrations	Typically a range of 0.03 to 2 $\mu\text{g/mL}$ is tested. [6][7]	A common range is 0.008 to 4 mg/L . [11]	Ranges may vary based on institutional practices.

Table 2: Ibrexafungerp MIC Ranges for Quality Control (QC) Strains

QC Strain	CLSI MIC Range (µg/mL)	EUCAST MIC Range (mg/L)
Candida parapsilosis ATCC 22019	Not specified in provided results	0.125 - 0.5[2][12]
Candida krusei ATCC 6258	Not specified in provided results	0.5 - 1[2][12]
Candida albicans ATCC 64548	Not specified in provided results	0.06 (Modal MIC)[13]
Candida albicans CNM-CL-F8555	Not specified in provided results	0.06 - 0.25[2][12]

Note: Published CLSI-specific QC ranges for **ibrexafungerp** were not available in the provided search results. Laboratories should establish their own internal QC ranges based on the CLSI M27 document guidelines.

Table 3: Ibrexafungerp In Vitro Activity (MIC) against Various Candida Species (EUCAST Method)

Candida Species	Modal MIC (mg/L)	MIC Range (mg/L)	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
C. albicans	0.06[2][12]	0.016 - 0.5[3]	0.06[3]	0.125[3]
C. glabrata	0.25[2][12]	Not specified	0.25[3]	Not specified
C. parapsilosis	0.5[2][12]	0.016 - 8[3]	0.5[3]	4[3]
C. tropicalis	0.5[2][12]	0.06 - ≥8[3]	0.5[3]	2[3]
C. krusei	0.5[2][12]	Not specified	1[3]	Not specified
C. auris	0.5[11][13]	0.06 - 2[11][13]	0.5[11][13]	1[14]
C. dubliniensis	0.125[2][12]	Not specified	Not specified	Not specified
C. guilliermondii	1[2][12]	Not specified	Not specified	Not specified
C. lusitanae	2[2][12]	Not specified	Not specified	Not specified

Note: Some studies have observed that **ibrexafungerp** MIC values may be higher when tested by the EUCAST method compared to the CLSI method.[1]

Experimental Protocols

CLSI M27-A4 Broth Microdilution Method for Ibrexafungerp

This protocol is based on the guidelines outlined in the CLSI document M27-A4.[6][7][15]

1. Materials:

- **Ibrexafungerp** powder (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and with phenol red as a pH indicator
- 3-(N-morpholino)propanesulfonic acid (MOPS)

- Sterile, disposable, 96-well U-bottom microdilution plates
- Sterile distilled water
- Yeast isolates and QC strains
- Sabouraud Dextrose Agar (SDA)
- Spectrophotometer
- 0.5 McFarland standard
- Sterile saline (0.85%)

2. Preparation of Media and Reagents:

- RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH.[4] Filter-sterilize and store at 4°C.
- **Ibrexafungerp** Stock Solution: Prepare a stock solution of **ibrexafungerp** in DMSO. The exact concentration will depend on the desired final concentration range in the assay. Store at -70°C or colder.[7]

3. Inoculum Preparation:

- Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5×10^3 to 2.5×10^3 CFU/mL in the microdilution wells.[6][7]

4. Microdilution Plate Preparation:

- Prepare serial twofold dilutions of **ibrexafungerp** in RPMI 1640 medium in the 96-well microdilution plates. The final volume in each well should be 100 μ L.
- Include a drug-free well for a growth control and an uninoculated well for a sterility control.

5. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 μ L of the diluted yeast suspension, bringing the final volume to 200 μ L.
- Seal the plates and incubate at 35°C for 24 hours in ambient air.^{[4][6][7]} For some species, a 48-hour incubation may be necessary.^{[6][7]}

6. MIC Determination:

- Read the plates visually using a reading mirror.
- The MIC is the lowest concentration of **ibrexafungerp** that causes a prominent decrease in turbidity ($\geq 50\%$ growth inhibition) compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method for **Ibrexafungerp**

This protocol is based on the guidelines outlined in the EUCAST document E.Def 7.3.2.^{[1][9]}
^[16]

1. Materials:

- **Ibrexafungerp** powder (analytical grade)
- DMSO
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS
- Glucose

- Sterile, disposable, 96-well flat-bottom microdilution plates
- Sterile distilled water
- Yeast isolates and QC strains
- SDA
- Spectrophotometer
- 0.5 McFarland standard
- Sterile saline (0.85%)

2. Preparation of Media and Reagents:

- RPMI 1640 + 2% Glucose Medium: Prepare RPMI 1640 medium as for the CLSI method. Add glucose to a final concentration of 2%.^[1] Buffer with MOPS to pH 7.0 ± 0.1. Filter-sterilize and store at 4°C.
- **Ibrexafungerp** Stock Solution: Prepare a stock solution of **ibrexafungerp** in DMSO. Store at -80°C.^{[1][13]}

3. Inoculum Preparation:

- Subculture yeast isolates on SDA plates and incubate at 35-37°C for 18-24 hours.^[9]
- Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the standardized suspension in RPMI 1640 + 2% glucose medium to achieve a final inoculum concentration of 0.5×10^5 to 2.5×10^5 CFU/mL in the microdilution wells.^[1]

4. Microdilution Plate Preparation:

- Prepare serial twofold dilutions of **ibrexafungerp** in RPMI 1640 + 2% glucose medium in the 96-well flat-bottom plates. The final volume in each well should be 100 µL.

- Include a drug-free well for a growth control and an uninoculated well for a sterility control.

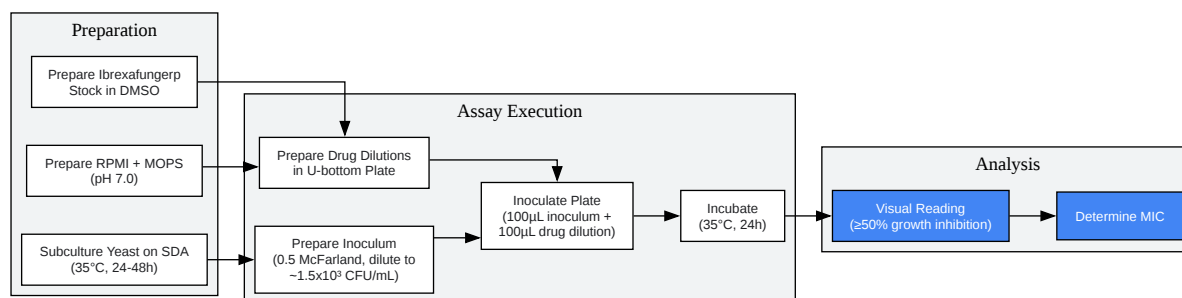
5. Inoculation and Incubation:

- Inoculate each well (except the sterility control) with 100 μ L of the diluted yeast suspension.
- Incubate the plates at 35-37°C for 24 hours.^{[1][9]}

6. MIC Determination:

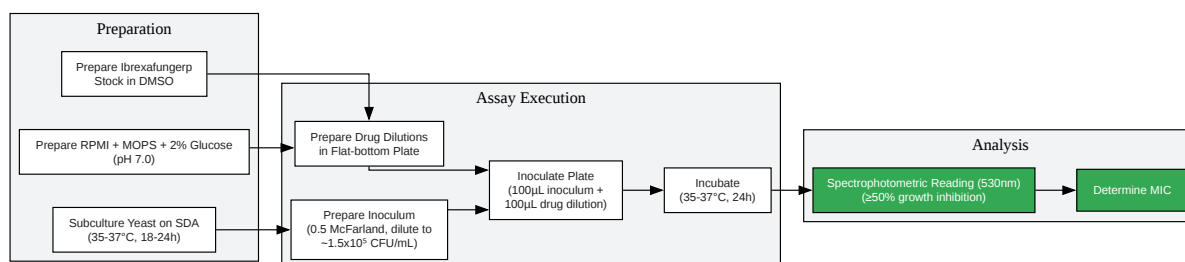
- The preferred method is to read the plates using a spectrophotometer at 530 nm.
- The MIC is defined as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control.
- Visual reading is an acceptable alternative, with the MIC endpoint being a significant reduction in turbidity.

Mandatory Visualization



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Caption: CLSI M27-A4 broth microdilution workflow for **ibrexafungerp**.



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Caption: EUCAST E.Def 7.3.2 broth microdilution workflow for **ibrexafungerp**.

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